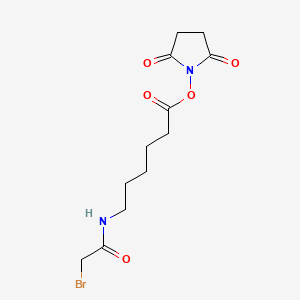

Succinimidyl-6-(bromoacetamido)caproate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Succinimidyl-6-(bromoacetamido)caproate is a chemical compound with the molecular formula C12H17BrN2O5 and a molecular weight of 349.18 g/mol . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . This compound is known for its applications in bioconjugation and protein labeling due to its reactive bromoacetamido group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Succinimidyl-6-(bromoacetamido)caproate typically involves the reaction of succinimidyl-6-aminohexanoate with bromoacetyl bromide. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine . The reaction proceeds through the formation of an intermediate, which then reacts with the bromoacetyl bromide to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Succinimidyl-6-(bromoacetamido)caproate primarily undergoes substitution reactions due to the presence of the bromoacetamido group. This group is highly reactive and can be substituted by nucleophiles such as amines and thiols .

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane, under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from reactions with this compound are typically bioconjugates, where the bromoacetamido group has been replaced by a nucleophile. These bioconjugates are often used in various biochemical assays and labeling studies .

Wissenschaftliche Forschungsanwendungen

Succinimidyl-6-(bromoacetamido)caproate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Succinimidyl-6-(bromoacetamido)caproate involves the formation of covalent bonds with nucleophilic groups on target molecules. The bromoacetamido group reacts with nucleophiles such as amines and thiols, forming stable bioconjugates. This reactivity is exploited in various labeling and cross-linking applications, allowing for the precise modification and analysis of biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Succinimidyl-4-(bromoacetamido)butyrate: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.

Succinimidyl-3-(bromoacetamido)propionate: Another similar compound with an even shorter carbon chain, affecting its solubility and reactivity.

N-Hydroxysuccinimide esters: A broader class of compounds that share the succinimidyl group but differ in their reactive groups and applications.

Uniqueness

Succinimidyl-6-(bromoacetamido)caproate is unique due to its specific combination of a succinimidyl ester and a bromoacetamido group, which provides a balance of reactivity and stability. This makes it particularly useful for bioconjugation and protein labeling applications, where precise and stable modifications are required.

Biologische Aktivität

Succinimidyl-6-(bromoacetamido)caproate (SBAC) is a heterobifunctional cross-linking reagent that plays a significant role in bioconjugation and protein chemistry. Its unique structure allows it to react with primary amines and nucleophiles, facilitating the formation of stable linkages between biomolecules. This article explores the biological activity of SBAC, including its mechanisms, applications, and comparative analysis with similar compounds.

- Molecular Formula : C₁₂H₁₇BrN₂O₅

- CAS Number : 109880-16-2

SBAC contains two functional groups:

- Succinimidyl Group : Reacts with primary amines to form stable amide bonds.

- Bromoacetamido Group : Reacts with thiol groups, allowing for site-specific modifications of proteins.

The biological activity of SBAC is primarily attributed to its ability to facilitate the conjugation of proteins and other biomolecules. This capability is crucial for various applications, including:

- Protein Labeling : SBAC can label proteins for detection in biochemical assays.

- Targeted Drug Delivery : By conjugating drugs to specific proteins, SBAC enhances the selectivity and efficacy of therapeutic agents.

- Studying Protein Interactions : SBAC is used in research to understand protein-protein interactions and cellular mechanisms.

Applications in Research and Medicine

SBAC has been utilized in various studies and applications:

- Bioconjugation Studies : It is widely used to create stable conjugates for studying protein dynamics and interactions.

- Therapeutic Development : SBAC's ability to modify proteins makes it valuable in developing targeted therapies, particularly in cancer treatment where precision medicine is essential.

Comparative Analysis with Similar Compounds

The following table compares SBAC with other cross-linking reagents:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Succinimidyl 3-(bromoacetamido)propionate | Heterobifunctional cross-linker | Shorter alkyl chain; used for similar applications |

| Succinimidyl 2-(bromoacetamido)acetate | Heterobifunctional cross-linker | Smaller size; often used in peptide modifications |

| Sulfo-NHS-LC-Biotin | Biotinylation reagent | Contains a biotin moiety for avidin binding |

SBAC stands out due to its longer caproic acid chain, which enhances solubility and reactivity compared to shorter analogs. This feature allows for more flexible conjugation strategies in various biochemical applications .

Case Studies

-

Protein Modification for Drug Delivery :

A study demonstrated the successful conjugation of an anticancer drug to a monoclonal antibody using SBAC. The resulting conjugate showed improved targeting capabilities and reduced off-target effects, highlighting the potential of SBAC in therapeutic applications. -

Detection of Protein Interactions :

In another study, researchers utilized SBAC to label proteins involved in signaling pathways. The labeled proteins were then analyzed using mass spectrometry, revealing critical insights into their interactions and functions within cellular processes.

Research Findings

Research indicates that SBAC's unique reactivity profiles allow it to form covalent bonds selectively with specific amino acid residues in proteins, particularly cysteine. This selectivity is advantageous for creating targeted modifications without disrupting overall protein function .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2-bromoacetyl)amino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O5/c13-8-9(16)14-7-3-1-2-4-12(19)20-15-10(17)5-6-11(15)18/h1-8H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBXEDBTFDLRPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703859 |

Source

|

| Record name | 2-Bromo-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109880-16-2 |

Source

|

| Record name | 2-Bromo-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.